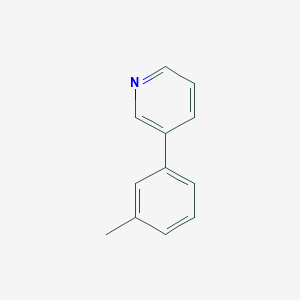

3-(3-メチルフェニル)ピリジン

概要

説明

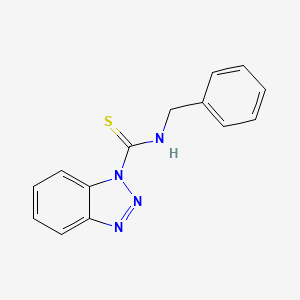

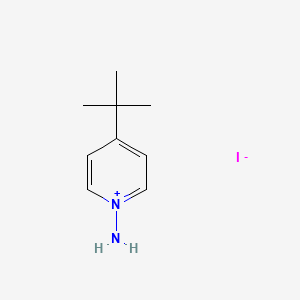

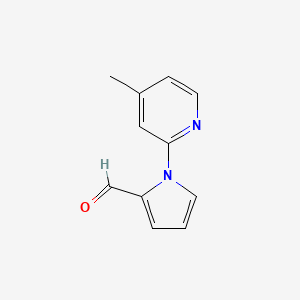

3-(3-Methylphenyl)pyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a six-membered heterocyclic compound .

Synthesis Analysis

The synthesis of highly substituted pyridines, such as 3-(3-Methylphenyl)pyridine, can be achieved through the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone in the presence of FeCl3 under air . This transformation allows FeCl3 to act as both an acid catalyst and an oxidant for the intermediate dihydropyridine . The substituents can be easily modified by altering the substrates to obtain tri- and tetraarylpyridines .Molecular Structure Analysis

The molecular structure of 3-(3-Methylphenyl)pyridine consists of a pyridine ring attached to a methylphenyl group . The exact mass and monoisotopic mass of the compound are 169.089149355 g/mol .Chemical Reactions Analysis

The chemical reactions involving 3-(3-Methylphenyl)pyridine primarily involve the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone . In this transformation, FeCl3 acts as both an acid catalyst and an oxidant for the intermediate dihydropyridine .Physical and Chemical Properties Analysis

3-(3-Methylphenyl)pyridine has a molecular weight of 169.22 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 155 . The compound has one rotatable bond .科学的研究の応用

生体医用アプリケーション

“3-(3-メチルフェニル)ピリジン”などのピリジン誘導体は、その潜在的な生体医用アプリケーションについて研究されてきました . 例えば、1H-ピラゾロ[3,4-b]ピリジンは、“3-(3-メチルフェニル)ピリジン”を含むことができる複素環式化合物の一種であり、生体医用アプリケーションのために合成および分析されてきました . これらの化合物は、2400件の特許を含む5500件以上の文献で記述されています .

抗菌研究

ピラゾロ[3,4-b]ピリジンとトリアゾールの分子ハイブリッドは、“3-(3-メチルフェニル)ピリジン”を含むことができ、薬物様分子の性質のために設計、合成、および分析されており、S. aureusおよびK. 肺炎 に対する阻害の可能性についてin vitro分析が行われました。 “3-(3-メチルフェニル)ピリジン”は、新しい抗菌薬の開発に潜在的に使用できることを示唆しています .

化学反応における触媒

ピリジン誘導体は、化学反応における触媒としても使用できます . 例えば、Fe3O4@CoII(大環状シッフ塩基配位子)は、チオピリジンの合成のための効率的で回収可能な触媒として合成されました . これは、“3-(3-メチルフェニル)ピリジン”が同様の用途に潜在的に使用できることを示唆しています。

作用機序

Target of Action

It is known that pyridine derivatives can interact with various proteins and enzymes in the body . For instance, 3-Methylpyridine, a related compound, has been shown to interact with Collagenase 3 and Stromelysin-1 in humans .

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of an enzyme or protein, thereby modulating its activity . The specific interactions and resulting changes caused by 3-(3-Methylphenyl)pyridine require further investigation.

Biochemical Pathways

Pyridine compounds are known to be metabolized by bacteria, such as bacillus and nocardia species, through various pathways . These pathways involve the conversion of pyridine to other compounds, which can then be further metabolized or excreted .

Pharmacokinetics

Related compounds such as 3-methylpyridine have been studied, and information about their adme properties may provide some insights

Result of Action

Pyridine derivatives are known to have various biological effects, depending on their specific structures and targets

Action Environment

The action, efficacy, and stability of 3-(3-Methylphenyl)pyridine can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present

生化学分析

Cellular Effects

The effects of 3-(3-Methylphenyl)pyridine on various cell types and cellular processes are diverse. In cancer cell lines, this compound has been shown to induce cytotoxicity and apoptosis, suggesting its potential as an anti-cancer agent . It influences cell signaling pathways, including those involved in cell proliferation and survival, by modulating the activity of key signaling molecules.

Molecular Mechanism

At the molecular level, 3-(3-Methylphenyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the binding of 3-(3-Methylphenyl)pyridine to cytochrome P450 enzymes can inhibit or activate their catalytic function, depending on the specific enzyme and context .

Temporal Effects in Laboratory Settings

The effects of 3-(3-Methylphenyl)pyridine can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 3-(3-Methylphenyl)pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .

Dosage Effects in Animal Models

The effects of 3-(3-Methylphenyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as anti-cancer activity. At higher doses, 3-(3-Methylphenyl)pyridine can induce toxic effects, including hepatotoxicity and neurotoxicity .

Metabolic Pathways

3-(3-Methylphenyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of 3-(3-Methylphenyl)pyridine and its metabolites from the body.

Transport and Distribution

Within cells and tissues, 3-(3-Methylphenyl)pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, specific transporters and binding proteins may facilitate the uptake and distribution of 3-(3-Methylphenyl)pyridine .

Subcellular Localization

The subcellular localization of 3-(3-Methylphenyl)pyridine is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 3-(3-Methylphenyl)pyridine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

特性

IUPAC Name |

3-(3-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONDBHTYIYKOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399707 | |

| Record name | 3-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-67-5 | |

| Record name | 3-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1608714.png)

![20-nitro-N-(2,4,6-trinitrophenyl)-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-21-amine](/img/structure/B1608730.png)

![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608732.png)